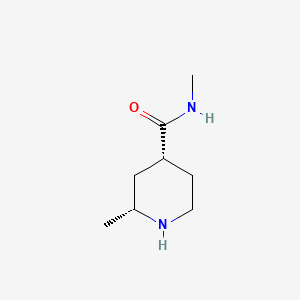![molecular formula C7H6N2O2 B574838 3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene CAS No. 161382-80-5](/img/structure/B574838.png)
3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-dioxa-4,8-diazatricyclo[63002,6]undeca-1(11),2(6),4-triene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: The compound can be used in the development of new materials, including polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one: This compound shares a similar tricyclic structure but differs in its functional groups and overall reactivity.
1,6-Diphenyl-10,11-diazatricyclo[4.3.2.0(2,5).0(7,9)]undeca-3,10-diene:
Uniqueness
3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
161382-80-5 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.137 |
Nombre IUPAC |
4,6-dihydro-[1,3]oxazolo[5,6]pyrrolo[1,2-c][1,2]oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-9-4-10-3-6(9)7(5)11-8-1/h1,3H,2,4H2 |
Clave InChI |
PRZGFXAXMFPVIL-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=COCN31)ON=C2 |
Sinónimos |
4H,6H-Oxazolo[3,4:1,5]pyrrolo[3,4-d]isoxazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-3-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B574755.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-dien-3-yloxy](/img/new.no-structure.jpg)
![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)






